4-{[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid
Description
4-{[3-(7-Methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid is a synthetic organic compound featuring a hybrid structure combining an indole moiety and a butanoic acid backbone. The indole ring is substituted with a methoxy group at the 7-position, while the propanoyl-amino linkage bridges the indole and butanoic acid segments.
Properties
Molecular Formula |
C16H20N2O4 |
|---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
4-[3-(7-methoxyindol-1-yl)propanoylamino]butanoic acid |
InChI |
InChI=1S/C16H20N2O4/c1-22-13-5-2-4-12-7-10-18(16(12)13)11-8-14(19)17-9-3-6-15(20)21/h2,4-5,7,10H,3,6,8-9,11H2,1H3,(H,17,19)(H,20,21) |
InChI Key |
UNJVFRWOLSBVDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)CCC(=O)NCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 4-{[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid, typically involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the synthesis might involve the following steps:
Formation of the indole ring: Reacting 7-methoxyphenylhydrazine with a suitable ketone under acidic conditions to form the indole ring.
Introduction of the propanoyl group: Reacting the indole derivative with propanoyl chloride in the presence of a base to introduce the propanoyl group.
Formation of the amide bond: Reacting the resulting compound with butanoic acid or its derivative to form the final product.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include using catalysts, controlling temperature and pressure, and employing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
4-{[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The methoxy group and the propanoyl moiety may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be compared based on molecular frameworks, substituents, and functional groups. Below is a comparison with 4-oxo-4-((2-oxo-1,2-diphenylethyl)amino)butanoic acid (), a compound with a related butanoic acid backbone but distinct substituents:
Key Differences:
Substituent Complexity : The indole-containing compound incorporates a heterocyclic aromatic system (indole) with a methoxy group, which may enhance solubility or receptor binding compared to the diphenyl-imidazole derivative .
Molecular Weight : The diphenyl analog has a higher molecular weight (311.34 vs. 302.33 g/mol), likely due to its additional phenyl groups.
Biological Activity
4-{[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by an indole moiety and a propanoyl side chain, suggests various biological activities. This article explores the biological activity of this compound, examining its mechanisms, therapeutic potentials, and relevant studies.
Chemical Structure and Properties
- Molecular Formula : C16H20N2O4
- Molecular Weight : 304.34 g/mol
- Structural Features : The compound features a methoxy group at the 7-position of the indole ring, which is known to enhance reactivity and biological activity. The presence of the propanoyl group linked to an amino butanoic acid backbone further contributes to its pharmacological profile.
Antioxidant Activity
Research indicates that compounds with similar structural motifs often exhibit antioxidant properties. The antioxidant activity of this compound is hypothesized to be significant due to the presence of the indole moiety, which has been associated with radical scavenging capabilities.
Anticancer Properties
Studies have demonstrated that derivatives of indole compounds can possess anticancer properties. For example, compounds structurally related to this compound were tested against various cancer cell lines, including glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). These studies revealed that certain derivatives exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting a potential therapeutic application in oncology .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that interactions with specific receptors and enzymes play a crucial role. The compound may act as an inhibitor or modulator of pathways involved in cell proliferation and apoptosis.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Indole-3-acetic acid | Plant hormone with an indole structure | Growth regulation in plants |
| 5-methoxyindole-3-acetic acid | Indole derivative with a methoxy group at the 5-position | Antioxidant properties |
| Indole-3-butyric acid | Indole derivative featuring a butanoic acid side chain | Rooting hormone in plants |
| 4-{[3-(5-methoxyindol-1H)propanoyl]amino}butanoic acid | Similar structure but different methoxy position | Potential anticancer activity |
The uniqueness of this compound lies in its specific combination of functional groups, which may lead to distinct biological interactions compared to other indole derivatives.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Antioxidant Screening : In vitro assays using DPPH radical scavenging methods indicated that related compounds showed antioxidant activities comparable to well-known antioxidants like ascorbic acid.
- Cytotoxicity Assays : MTT assays conducted on U-87 and MDA-MB-231 cell lines demonstrated that several synthesized derivatives exhibited significant cytotoxic effects, particularly against glioblastoma cells.
- Mechanistic Studies : Research is ongoing to elucidate the specific pathways affected by this compound, including potential interactions with topoisomerases or kinase pathways involved in tumor progression and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
